2-(cyclopentylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid
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Overview
Description
2-(cyclopentylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid is an organic compound that features both an amino group and a nitro group attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid typically involves multiple steps. One common method includes the nitration of aniline derivatives to introduce the nitro group, followed by the formation of the cyclopentylamino group through substitution reactions . The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and bases for subsequent substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, nitroanilines, and other aromatic compounds .
Scientific Research Applications
2-(cyclopentylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(cyclopentylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Nitroaniline: Shares the nitroaniline structure but lacks the cyclopentylamino group.
2-Methyl-3-nitroaniline: Similar structure with a methyl group instead of a cyclopentylamino group
Uniqueness
2-(cyclopentylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid is unique due to the presence of both the cyclopentylamino and nitro groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs .
Properties
IUPAC Name |
2-(cyclopentylamino)-4-(3-nitroanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c19-14(17-11-6-3-7-12(8-11)18(22)23)9-13(15(20)21)16-10-4-1-2-5-10/h3,6-8,10,13,16H,1-2,4-5,9H2,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLSRFFCXWAGGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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